4-amino-3,5-dichloro-N-cyclopropylbenzamide
Description
"4-amino-3,5-dichloro-N-cyclopropylbenzamide" is a chemical compound that has been the subject of various scientific studies. Its synthesis, molecular structure, and chemical properties have been analyzed in different contexts, contributing to our understanding of its characteristics and potential applications.
Synthesis Analysis
The synthesis of compounds structurally similar to "4-amino-3,5-dichloro-N-cyclopropylbenzamide" has been reported in several studies. For instance, Palmer et al. (1995) described the reductive chemistry of hypoxia-selective cytotoxins, providing insights into the synthesis routes and intermediate products of related compounds (Palmer et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-amino-3,5-dichloro-N-cyclopropylbenzamide" has been examined in various studies. For example, Sandor and Foxman (2000) explored the solid-state polymerization of related compounds, revealing the molecular arrangements and hydrogen bonding patterns (Sandor & Foxman, 2000).
Chemical Reactions and Properties
Several studies have discussed the chemical reactions and properties of structurally related compounds. Cassidy et al. (2000) investigated the metabolism and quantitation of related compounds, shedding light on their chemical behavior and reactions in biological systems (Cassidy et al., 2000).
Physical Properties Analysis
The physical properties of similar compounds have been studied, providing insights into their behavior and interactions. For instance, Sawale et al. (2016) investigated the molar refraction and polarizability of a related antiemetic drug, contributing to our understanding of its physical characteristics (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of compounds similar to "4-amino-3,5-dichloro-N-cyclopropylbenzamide" have been the focus of several studies. For example, Ohmori et al. (1996) synthesized and analyzed the structure-activity relationships of dopamine receptor antagonists, providing valuable information on the chemical properties of these compounds (Ohmori et al., 1996).
Scientific Research Applications
Polymerization and Structural Insights
4-Amino-3,5-dichloro-N-cyclopropylbenzamide contributes to the field of polymer science. Its derivative, 3,5-dihalo-4-aminobenzoylchlorides, is used in solid-state polymerization, forming solid polybenzamides. These structures feature infinite hydrogen-bonded chains in a head-to-tail arrangement, offering new structural perspectives in material science (Sandor & Foxman, 2000).
Anticancer Research
In the realm of anticancer research, compounds structurally related to 4-amino-3,5-dichloro-N-cyclopropylbenzamide have been synthesized and evaluated. Particularly, phenylaminosulfanyl-1,4-naphthoquinone derivatives, which include structural analogs, show potent cytotoxic activity against various human cancer cell lines. These compounds also exhibit low toxicity in normal human kidney cells and induce apoptosis in cancer cells (Ravichandiran et al., 2019).
Anticonvulsant Properties
A series of 4-aminobenzamides, closely related to 4-amino-3,5-dichloro-N-cyclopropylbenzamide, have shown anticonvulsant effects. These compounds were tested in mice for seizures induced by electroshock and pentylenetetrazole, indicating their potential use in neurological treatments (Clark et al., 1984).
Thermal Stability Analysis
The thermal stability of compounds similar to 4-amino-3,5-dichloro-N-cyclopropylbenzamide has been a subject of study. For instance, the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide was examined using dynamic DSC curves to predict its thermal stability and decomposition temperature, contributing valuable data for the safe handling and application of such compounds (Cong & Cheng, 2021).
Polymorphism and Phase Transformation
The polymorphism and phase transformation behavior of solid forms of 4-amino-3,5-dinitrobenzamide, structurally related to 4-amino-3,5-dichloro-N-cyclopropylbenzamide, have been reported. This study revealed the compound's ability to crystallize in various polymorphic forms, which is crucial for understanding its physical properties and applications in various fields (Reddy, Swain, & Pedireddi, 2014).
properties
IUPAC Name |
4-amino-3,5-dichloro-N-cyclopropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-3-5(4-8(12)9(7)13)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEINVZGXJXJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209479 | |
Record name | Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3,5-dichloro-N-cyclopropylbenzamide | |
CAS RN |
60676-83-7 | |
Record name | Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60676-83-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-dichloro-N-cyclopropylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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